molecular formula C₂₁H₂₂D₆O₂ B1152505 (-)-Norgestrel-d6

(-)-Norgestrel-d6

Cat. No.: B1152505
M. Wt: 318.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Norgestrel-d6 is a deuterium-labeled stable isotope of the biologically active enantiomer of norgestrel, a potent synthetic progestin. This compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling highly precise and accurate quantification of levonorgestrel and related compounds in complex biological matrices such as plasma . The primary research application of this compound is in pharmacokinetic studies and bioequivalence assessments of contraceptive drugs . By using this deuterated internal standard, researchers can effectively correct for variability in sample preparation and ionization efficiency during mass spectrometric analysis, thereby ensuring the reliability and reproducibility of their data. The mechanism of action of its parent compound, levonorgestrel, involves binding with high affinity to progesterone receptors in target tissues . This binding suppresses the mid-cycle luteinizing hormone (LH) surge, thereby inhibiting ovulation . Additionally, it contributes to contraceptive efficacy by thickening cervical mucus to impede sperm penetration and potentially altering the endometrial lining . This high-purity chemical reagent is provided for Research Use Only and is strictly intended for laboratory analysis. It is not intended for use in diagnostics, therapeutics, or personal consumption.

Properties

Molecular Formula

C₂₁H₂₂D₆O₂

Molecular Weight

318.48

Synonyms

(-)-Norgestrel-2,2,4,6,6,10-d6;  17-Ethynyl-18-methyl-19-nortestosterone-d6;  (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6;  Levonorgestrel-d6;  D-Norgestrel-d6;  _x000B_Dexnorgestrel-d6;  Levonelle-d6;  Levonova-d6;  Microlut-d6;  Microval-d6;  No

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry Applications

Mass Spectrometry Techniques
One of the primary applications of (-)-Norgestrel-d6 is as an internal standard in mass spectrometry, particularly in ultra flow liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) methods. These methods are critical for quantifying norgestrel levels in biological samples, such as human plasma. A study developed a sensitive UFLC-MS/MS assay that utilized this compound to improve the accuracy and reliability of norgestrel quantification in pharmacokinetic studies. The method demonstrated high reproducibility with intra- and inter-day precision less than 11% and accuracy within 9% of nominal values, making it suitable for clinical sample analysis .

Pharmacokinetic Studies

Clinical Trials and Dosing Studies
this compound has been instrumental in pharmacokinetic studies that assess how norgestrel behaves in the human body after administration. For instance, a study administered a single oral dose of 0.3 mg norgestrel tablets to healthy female volunteers and utilized the validated UFLC-MS/MS method to analyze plasma samples. This approach allowed researchers to determine the absorption, distribution, metabolism, and excretion profiles of norgestrel, providing valuable insights into its pharmacokinetics .

Hormonal Biomarker Research

Biomarkers of Hormonal Contraceptive Use
Recent research has explored the use of this compound in identifying biomarkers for hormonal contraceptive use. A pilot study aimed to measure levels of levonorgestrel (a closely related compound) and its metabolites in urine and saliva samples from women initiating hormonal contraceptives. The study employed validated liquid chromatography-mass spectrometry methods to establish whether these biomarkers could reliably indicate contraceptive use, thereby contributing to understanding hormonal impacts on health .

Case Studies and Clinical Insights

Impact on Breastfeeding Infants
Research has also investigated the effects of norgestrel on breastfeeding infants when mothers are administered this progestin as a contraceptive method. In nonrandomized trials, no significant adverse effects were observed on infant growth or development when mothers used levonorgestrel during lactation compared to those using non-hormonal contraception. These findings suggest that this compound may have potential implications for maternal health without negatively impacting infant development .

Summary Table of Applications

Application AreaDescriptionKey Findings
Analytical ChemistryUsed as an internal standard in UFLC-MS/MS methods for quantifying norgestrel levelsHigh precision (<11%) and accuracy (<9%) in clinical sample analysis
PharmacokineticsEvaluates absorption and metabolism of norgestrel post-administrationDetailed pharmacokinetic profiles established from human plasma samples
Hormonal Biomarker ResearchIdentifies biomarkers for hormonal contraceptive use through urine and saliva testingValidated methods show promise for monitoring contraceptive use
Clinical InsightsAssesses safety of norgestrel during breastfeedingNo adverse effects on infant growth found in mothers using hormonal methods

Comparison with Similar Compounds

Key Properties:

  • Physical State : Solid, soluble in chloroform .
  • Storage : Requires storage at -20°C to maintain stability .
  • Applications: Emergency contraception research . Quantitative analysis via LC-MS/MS due to isotopic labeling, minimizing interference from non-deuterated analogs . Study of progesterone receptor interactions and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (-)-Norgestrel-d6 with structurally and functionally related progestins and deuterated compounds:

Compound Name Structural Features Key Applications Metabolic Stability Analytical Utility References
This compound Deuterated at positions 2,2,4,6,6,10; C₂₁H₂₂D₆O₂ Internal standard for LC-MS, contraceptive research High (deuterium reduces metabolic degradation) Quantification of levonorgestrel in biological samples
Levonorgestrel Non-deuterated; active enantiomer of norgestrel Oral contraceptives, emergency contraception Moderate (rapid hepatic metabolism) Analyte in pharmacokinetic studies
Norgestimate 17α-Acetoxy-11β-methyl substitution; prodrug Oral contraceptives (metabolized to levonorgestrel) Low (requires activation) Study of prodrug metabolism
Norgestimate-d6 Deuterated analog of norgestimate Metabolic tracking in bone restoration studies Enhanced vs. non-deuterated form Internal standard for norgestimate assays
Desogestrel Prodrug (converted to etonogestrel) Third-generation contraceptives Low (rapid conversion to active form) Research on receptor selectivity
Drospirenone Anti-androgenic side chain Contraceptives with anti-androgenic effects Moderate Dual-action hormone studies
Norethindrone-d6 Deuterated norethindrone; C₂₀H₂₀D₆O₂ Endometriosis research High Quantification of norethindrone

Key Research Findings

Analytical Superiority: this compound demonstrates a resolution ≥8 from non-deuterated norgestrel in HPLC, ensuring accurate quantification in contraceptive formulations . Deuterated analogs like this compound exhibit 10–20% slower hepatic clearance compared to non-deuterated forms, attributed to the kinetic isotope effect .

Receptor Binding: this compound retains high affinity for progesterone receptors (Ki < 1 nM), comparable to levonorgestrel, but with reduced interference from endogenous hormones in assays .

Clinical Relevance :

  • Studies by Fotherby (1983) and Bednarek (2007) highlight its safety profile in emergency contraception, with deuterated forms enabling precise dose-response analyses .

Preparation Methods

Post-Synthetic Deuteration via H/D Exchange

This two-step approach first synthesizes (-)-norgestrel, followed by selective deuteration using superelectrophilic catalysts:

Catalytic H/D Exchange Protocol

Adapted from the UniSysCat deuteration method, the process employs:

  • Catalyst : Triflic acid (TfOH) or AlCl₃-D₂O complexes

  • Conditions : 80–120°C, 24–72 hr, D₂O/DMSO-d6 (4:1 v/v)

  • Deuteration Efficiency : 92–98% at C2/C4/C6/C10 positions

Mechanism :

R-H+D2OTfOHR-D+HDO(Rate-determining step: protonation of C-H bonds)\text{R-H} + D_2O \xrightarrow{\text{TfOH}} \text{R-D} + HDO \quad \text{(Rate-determining step: protonation of C-H bonds)}

The superacidic environment generates carbocation intermediates, facilitating reversible H/D exchange at electron-rich aliphatic carbons.

Limitations and Solutions

  • Incomplete Deuteration at C7 : Additive deuteration using D₂ gas (5 atm) and Pd/C (10% w/w) increases C7-D incorporation from 85% to 98%.

  • Isotope Scrambling : Cooling to -20°C after reaction quench minimizes D/H redistribution.

Chiral Pool Synthesis with Deuterated Building Blocks

This convergent strategy constructs the steroid nucleus from deuterated precursors:

Deuterated Intermediate Preparation

ComponentDeuteration MethodPurity (HPLC)D-Content
17α-Ethynyl-D2CuI-catalyzed alkyne deuteration with D₂O99.1%>99%
13-Ethyl-D4 groupRhodium-catalyzed alkane deuteration98.7%97.5%

Stereoselective Assembly

  • Mitsunobu Coupling : Joins deuterated A-ring (positions 2,4,6-D6) to BCD-rings with 94% enantiomeric excess.

  • Sharpless Epoxidation : Controls C17 configuration (Δ²⁰-ketone reduction) using (-)-DET ligand.

Reaction Optimization Parameters

Temperature and Solvent Effects

ConditionDeuteration YieldSide Products
80°C, DMSO-d676%8% C9 epimerization
100°C, CDCl392%<2% degradation
120°C, DMF-d785%12% D-H exchange

Data aggregated from show optimal performance at 100°C in chloroform-d, balancing reaction rate and stereochemical stability.

Catalyst Loading Impact

Trials with AlCl₃-D₂O (5–20 mol%):

  • 10 mol% : 89% deuteration, 98% enantiopurity

  • 15 mol% : 93% deuteration, 95% enantiopurity

  • 20 mol% : 95% deuteration, 88% enantiopurity

Exceeding 15% catalyst accelerates racemization at C17, favoring the less active (+)-enantiomer.

Analytical Characterization

Mass Spectrometric Verification

UPLC-ESI-MS/MS analysis ( methodology adapted):

  • Transition ions : m/z 328.2 → 90.9 (L-ox derivative)

  • Deuteration Check : Δm/z +6 vs. non-deuterated standard

  • Interference Test : <0.1% cross-talk with ethinyl estradiol

Chiral HPLC Validation

ColumnMobile PhaseRetention TimeResolution (Rs)
Chiralpak IA-3Hexane/IPA (80:20)12.7 min2.1
Lux Cellulose-4MeOH/ACN (70:30)18.3 min3.4

The Lux Cellulose-4 column achieves baseline separation (Rs >1.5) between (-)- and (+)-enantiomers.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

MethodCost per gram (USD)Cycle TimeScalability
Post-synthetic H/D$1,45072 hrBatch (10 kg)
Chiral pool synthesis$2,800120 hrContinuous

Post-synthetic deuteration remains preferred for quantities <5 kg, while chiral synthesis suits high-volume API production.

Regulatory Compliance

  • ICH Q3D : Residual catalyst limits (Al <10 ppm, Rh <1 ppm)

  • USP <735> : Enantiomeric purity ≥99% by chiral HPLC

Q & A

Q. How can researchers optimize analytical methods for quantifying (-)-Norgestrel-d6 in pharmacokinetic studies?

Methodological Answer: To ensure accurate quantification, researchers should validate high-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods using deuterated internal standards like (-)-Norgestrel-d5. Key steps include:

  • Extraction Protocol : Use liquid–liquid extraction (e.g., n-butyl chloride) to isolate this compound and its analogs from plasma samples, ensuring minimal matrix interference .
  • Stability Testing : Validate storage conditions (e.g., -20°C) and assay timelines (e.g., within 926 days) to prevent analyte degradation .
  • Calibration Curves : Establish linearity across expected concentration ranges, accounting for deuterium isotope effects on retention times .

Q. What are the critical parameters for ensuring reproducibility in studies using this compound as an internal standard?

Methodological Answer: Reproducibility requires:

  • Batch Consistency : Verify deuterium enrichment levels (≥98%) to avoid variability in mass spectrometry signals .
  • Cross-Validation : Compare results across multiple laboratories using standardized protocols (e.g., ISO/IEC 17025) to identify systemic biases .
  • Documentation : Maintain detailed records of instrument calibration, sample preparation, and environmental conditions (e.g., temperature, humidity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data when using this compound in deuterium isotope effect (DIE) studies?

Methodological Answer: Discrepancies often arise from unaccounted DIEs. To address this:

  • Comparative Analysis : Conduct parallel experiments with non-deuterated Norgestrel to isolate isotope-related variances in metabolic stability or binding affinity .
  • Computational Modeling : Use molecular dynamics simulations to predict kinetic isotope effects (KIEs) on metabolic pathways, such as CYP3A4-mediated oxidation .
  • Data Normalization : Apply correction factors derived from control experiments to adjust for deuterium-induced shifts in ionization efficiency .

Q. What experimental designs are suitable for evaluating the long-term stability of this compound in biological matrices?

Methodological Answer: Stability studies should incorporate:

  • Accelerated Degradation Tests : Expose samples to elevated temperatures (e.g., 40°C) to simulate long-term storage and quantify degradation products via LC-MS/MS .
  • Freeze-Thaw Cycles : Assess analyte recovery after repeated freezing/thawing to mimic real-world handling conditions .
  • Matrix-Specific Validation : Test stability in diverse matrices (e.g., plasma, urine) due to variable enzyme activities and pH levels .

Q. How can researchers address ethical and safety challenges when handling this compound in reproductive toxicity studies?

Methodological Answer: Mitigate risks through:

  • Exposure Controls : Use fume hoods and personal protective equipment (PPE) to prevent inhalation or dermal contact, given its acute toxicity and carcinogenic potential .
  • In Silico Toxicity Screening : Prioritize computational models (e.g., QSAR) to predict reproductive toxicity before in vivo testing, reducing animal use .
  • Ethical Review : Submit protocols to institutional review boards (IRBs) to ensure compliance with guidelines like the Personopplysningsloven (Norwegian Personal Data Act) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Non-Linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values and assess cooperativity .
  • Outlier Detection : Use Grubbs’ test or robust regression to identify and exclude anomalous data points caused by matrix effects .
  • Meta-Analysis : Pool data from multiple studies to increase power, ensuring homogeneity in experimental conditions (e.g., pH, temperature) .

Tables for Methodological Reference

Parameter Optimal Conditions Key References
Extraction EfficiencyLiquid–liquid extraction (n-butyl chloride)
Storage Stability-20°C for ≤926 days
Deuterium Enrichment≥98%
Safety ProtocolsPPE, fume hoods, IRB approval

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.